"3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" basic properties
"3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" basic properties
An In-depth Technical Guide to 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, a molecule of interest within medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, outlines a robust synthetic and purification protocol, and details validated analytical methods for structural confirmation and purity assessment. By examining its structural motifs—the sulfonamide, benzoic acid, and furan moieties—this guide contextualizes its potential biological activities and therapeutic applications. The methodologies are presented with a focus on experimental rationale and reproducibility, aiming to equip researchers with the foundational knowledge required for its effective investigation and utilization in a laboratory setting.
Section 1: Compound Identification and Core Properties
A thorough understanding of a compound's basic properties is the cornerstone of all subsequent experimental design, from synthesis to biological screening.
Chemical Identity
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Systematic IUPAC Name: 3-{[(furan-2-ylmethyl)amino]sulfonyl}benzoic acid
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Synonyms: 3-((furfurylamino)sulfonyl)benzoic acid
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Molecular Formula: C₁₂H₁₁NO₅S
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Molecular Weight: 281.29 g/mol
Physicochemical Properties
The predicted and known properties of this compound are critical for handling, solvent selection, and formulation.
| Property | Value (Predicted/Observed) | Rationale & Significance |
| Melting Point | Not experimentally determined. Related sulfamoylbenzoic acids have melting points often exceeding 200°C[2]. | A high melting point suggests a stable crystalline lattice, which is favorable for purification and handling as a solid. |
| Boiling Point | >450 °C (Predicted) | High boiling point is typical for non-volatile organic solids with multiple polar functional groups capable of strong intermolecular interactions. |
| Aqueous Solubility | Slightly soluble[3]. | The presence of a carboxylic acid and sulfonamide group provides polarity, but the two aromatic rings (benzene and furan) confer significant hydrophobic character. Solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the deprotonation of the carboxylic acid. |
| LogP (Octanol/Water) | ~1.7 (Predicted) | A LogP in this range suggests moderate lipophilicity, indicating the compound may possess sufficient membrane permeability for biological activity. |
| pKa | ~3.5-4.5 (Carboxylic Acid, Predicted) | The primary acidic proton is on the benzoic acid moiety. This value is crucial for designing extraction protocols and understanding its ionization state at physiological pH (7.4), where it will exist predominantly as the carboxylate anion. |
Section 2: Synthesis and Purification
The synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is achieved through a standard nucleophilic substitution reaction, forming the sulfonamide bond. This is a reliable and well-established transformation in organic chemistry.
Synthetic Workflow Overview
The logical flow from commercially available starting materials to the purified final product is depicted below. This workflow emphasizes reaction, workup, and final purification as distinct, critical stages.
Caption: High-level workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
Expertise & Causality: This protocol employs 3-(chlorosulfonyl)benzoic acid, a reactive electrophile. The reaction is conducted in the presence of a non-nucleophilic organic base, triethylamine, which serves as an acid scavenger. It neutralizes the hydrochloric acid byproduct generated upon sulfonamide bond formation, preventing the protonation and deactivation of the furfurylamine nucleophile and thus driving the reaction to completion. Tetrahydrofuran (THF) is chosen as an aprotic solvent to ensure all reactants remain in solution without participating in the reaction.
Materials:
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3-(Chlorosulfonyl)benzoic acid (1.0 eq)
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Furfurylamine (1.1 eq)
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Triethylamine (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric Acid (HCl)
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Ethyl Acetate
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 3-(chlorosulfonyl)benzoic acid.
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Dissolution: Add anhydrous THF via syringe and stir until the solid is fully dissolved. Cool the flask to 0°C using an ice-water bath.
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Reagent Addition: Slowly add triethylamine, followed by the dropwise addition of furfurylamine over 15 minutes, ensuring the internal temperature remains below 10°C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
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Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Quenching & Acidification: Carefully pour the reaction mixture into a beaker containing 1 M HCl. This protonates the carboxylate and any excess triethylamine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification
Trustworthiness: A self-validating system requires rigorous purification. Recrystallization is preferred if a suitable solvent system can be identified, as it is highly effective at removing minor impurities and yielding crystalline material. If the crude product is an oil or contains significant impurities, column chromatography is the authoritative method for separation.
Method 1: Recrystallization
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Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate).
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Method 2: Silica Gel Column Chromatography
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Prepare a silica gel column using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Analytical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step for scientific integrity. The following workflow ensures that the material produced meets the required standards for further study.
Analytical Confirmation Workflow
This diagram illustrates the logical process of analysis, where spectroscopic methods confirm the molecular structure and a chromatographic method quantifies its purity.
